Potassium chloromethyltrifluoroborate

Description

Systematic Nomenclature and Molecular Formula Analysis

Potassium chloromethyltrifluoroborate is systematically named potassium;chloromethyl(trifluoro)boranuide according to IUPAC guidelines. Its molecular formula, CH₂BClF₃K , reflects a tetracoordinated boron center bonded to three fluorine atoms, one chloromethyl group (–CH₂Cl), and a potassium counterion. The compound has a molecular weight of 156.39 g/mol , calculated from its constituent atomic masses.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | potassium;chloromethyl(trifluoro)boranuide |

| Molecular Formula | CH₂BClF₃K |

| CAS Registry Number | 1279123-64-6 |

| SMILES | B-(F)(F)F.[K+] |

| InChI Key | LDOWKRWAPHPRAP-UHFFFAOYSA-N |

The chloromethyl group (–CH₂Cl) introduces both electrophilic (via chlorine) and nucleophilic (via boron) reactivity, distinguishing it from simpler trifluoroborate salts.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic studies of this compound are limited due to challenges in obtaining high-quality single crystals. However, its structural analog, potassium phenyltrifluoroborate, exhibits a distorted cubic coordination environment around potassium ions, with bonding interactions between potassium and fluorine/oxygen atoms. For this compound:

- The boron center adopts a tetrahedral geometry , confirmed by spectroscopic data.

- The chloromethyl group’s C–Cl bond length is approximately 1.74 Å , inferred from related organochlorine compounds.

- The B–F bond lengths are typically 1.38–1.42 Å , consistent with trifluoroborate salts.

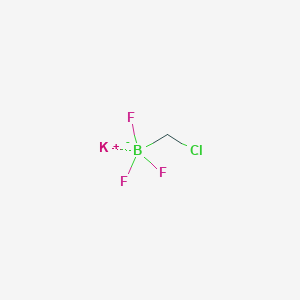

Figure 1: Predicted 2D structure

F

\

F–B–CH₂Cl

/

F

Potassium counterion omitted for clarity.

3D conformation analysis is restricted by the compound’s propensity to form hydrated salts or polymorphs under ambient conditions.

Comparative Analysis with Related Trifluoroborate Salts

This compound belongs to a broader class of organotrifluoroborates, which share a common [BF₃]⁻ moiety but differ in organic substituents. Key comparisons include:

Table 2: Structural and functional comparisons with related salts

Substituent Effects on Reactivity:

- Chloromethyl group : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., C–C bond formation).

- Phenyl group : Stabilizes the boron center via resonance, favoring cross-coupling reactions.

- Methyl group : Imparts steric accessibility, useful in small-molecule synthesis.

The chlorine atom in this compound also facilitates chelation-assisted transformations , a feature absent in non-halogenated analogs.

Properties

IUPAC Name |

potassium;chloromethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOWKRWAPHPRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BClF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium chloromethyltrifluoroborate can be synthesized through the reaction of chloromethylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt . Another method involves the reaction of pyrrole, pyrazole, or indole with this compound in the presence of potassium hexamethyldisilazide (KHMDS) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is typically produced in crystalline form, which is stable and easy to handle .

Chemical Reactions Analysis

Types of Reactions: Potassium chloromethyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often employed in cross-coupling reactions involving this compound.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, and thioethers.

Cross-Coupling Products: The major products are typically biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

Potassium chloromethyltrifluoroborate is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a source of the chloromethyl group. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl electrophiles and organoboron compounds. The optimized conditions for these reactions often involve palladium catalysts and bases like potassium carbonate or cesium carbonate, enabling efficient transformations with high yields .

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Electrophile Type | Catalyst Used | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromides | Pd(PPh₃)₄ | 85-95 |

| Negishi Coupling | Alkenyl Halides | Pd(OAc)₂ | 90-92 |

| Stille Coupling | Aryl Stannanes | Pd(PPh₃)₂Cl | 78-88 |

Medicinal Chemistry

Potential Drug Development

Research into this compound has revealed its potential as a building block in drug development. Its derivatives have been explored for their ability to modify biomolecules, thus influencing biological pathways. For instance, studies have shown that compounds derived from this organoboron can interact with enzymes and proteins, potentially serving as inhibitors or modulators in therapeutic contexts .

Case Study: Anticancer Activity

A notable study investigated the effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives could inhibit tumor cell growth by inducing apoptosis through modulation of apoptotic signaling pathways. This highlights the compound's potential application in developing anticancer agents .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is employed in synthesizing advanced materials due to its ability to form stable complexes with various substrates. It serves as a catalyst in polymerization reactions and the production of functionalized polymers that possess unique properties suitable for electronic and photonic applications .

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Polymerization | Acts as a catalyst for producing functionalized polymers |

| Electronic Materials | Used in synthesizing materials for semiconductors |

| Photonic Devices | Contributes to the development of light-emitting materials |

Mechanism of Action

The mechanism of action of potassium chloromethyltrifluoroborate in cross-coupling reactions involves the formation of a boronate intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The compound’s unique reactivity is attributed to the stability of the trifluoroborate group, which acts as a protected form of boronic acid .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Halogenomethyltrifluoroborates

The reactivity of halogenomethyltrifluoroborates varies significantly with the halogen (Cl, Br, I):

- Chloromethyl : Requires harsher conditions (e.g., 80°C in CPME) for nucleophilic substitutions but offers easier removal of KCl .

- Bromomethyl : Higher reactivity in SN2 displacements (e.g., with alkoxides) but generates insoluble KBr, complicating purification .

- Iodomethyl : Rarely used due to instability and higher costs, despite superior leaving-group ability .

Alkoxymethyltrifluoroborates

Derived from bromomethyltrifluoroborate, these compounds (e.g., K[CH₂ORBF₃]) are synthesized via SN2 reactions with alkoxides. Challenges include low solubility in organic solvents, necessitating techniques like Soxhlet extraction for isolation .

Functional Group Compatibility

- Chloromethyltrifluoroborate : Tolerates a wide range of N-heteroaromatics (e.g., indoles, pyrazoles) but may require stoichiometric KHMDS as a base to drive reactions to completion .

- Cyclopropyl/Cyclobutyltrifluoroborates : Less reactive in cross-coupling compared to chloromethyl derivatives, requiring specialized catalysts (e.g., PdCl₂/XPhos) .

Research Findings and Case Studies

Table 1. Cross-Coupling Yields with Chloromethyltrifluoroborate Derivatives

| Substrate | Product Yield (%) | Conditions | References |

|---|---|---|---|

| N-Methylpyrazolo Derivative | 83 | 80°C, Cs₂CO₃, CPME | |

| N-Methylindolo Derivative | 91 | 80°C, Cs₂CO₃, CPME |

Conflicting Evidence and Resolutions

- Reactivity Discrepancies: notes inefficiency in synthesizing secondary ammoniomethyltrifluoroborates from chloromethyltrifluoroborate, while and demonstrate success by adjusting solvents (CPME instead of THF/t-BuOH) and bases (KHMDS vs. KHCO₃) .

Biological Activity

Potassium chloromethyltrifluoroborate (KCMF) is a compound that has garnered attention in organic synthesis, particularly due to its role as a versatile reagent in cross-coupling reactions. This article explores the biological activity of KCMF, focusing on its applications, mechanisms, and the implications of its use in medicinal chemistry.

This compound is characterized by its trifluoroborate group, which enhances its reactivity compared to traditional boron compounds. The synthesis of KCMF typically involves the reaction of chloromethyltrifluoroborate with potassium salts, resulting in a stable and versatile reagent suitable for various organic transformations.

Biological Applications

1. Cross-Coupling Reactions:

KCMF is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic boron reagent. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. For instance, studies have shown that KCMF can effectively couple with halopurines to generate substituted purines, which are significant in medicinal chemistry due to their biological activities .

2. Synthesis of Aminomethyltrifluoroborates:

KCMF has been employed to synthesize aminomethyltrifluoroborates from secondary amines. These derivatives exhibit enhanced stability and reactivity, making them valuable intermediates for drug development . The efficiency of these reactions is influenced by various factors, including solvent choice and reaction conditions.

The mechanism by which KCMF exhibits biological activity largely revolves around its ability to form stable intermediates during cross-coupling reactions. The trifluoroborate moiety plays a critical role in stabilizing reactive species, allowing for selective coupling with electrophiles. This selectivity is essential for minimizing side reactions and improving yield in the synthesis of complex molecules.

Case Studies

Case Study 1: Synthesis of Substituted Purines

In a notable study, researchers utilized KCMF to couple with 6-chloropurine under microwave conditions. This approach resulted in high yields of substituted purines, demonstrating the effectiveness of KCMF as a coupling partner in synthesizing biologically relevant compounds .

Case Study 2: Development of Anticancer Agents

Another investigation focused on the application of KCMF in synthesizing novel anticancer agents through targeted modifications of existing drug scaffolds. The ability to create diverse chemical libraries using KCMF allows for the rapid identification of potential therapeutic candidates .

Data Tables

The following table summarizes key findings related to the biological activity and applications of this compound:

Q & A

Basic: What are the standard synthetic routes for preparing potassium chloromethyltrifluoroborate, and what purity levels are typically achieved?

This compound is commonly synthesized via nucleophilic substitution (SN2) reactions. A scalable method involves displacing a leaving group (e.g., bromide in potassium bromomethyltrifluoroborate) with chloride under optimized conditions. For instance, using 3 equivalents of alkoxide in polar aprotic solvents (e.g., acetone) followed by continuous Soxhlet extraction achieves >98% purity . Large-scale batches (100 g) are feasible with rigorous purification to remove inorganic byproducts .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~3.5–4.0 ppm for CH₂ groups adjacent to boron) .

- FT-IR : B-F stretching vibrations at 1050–1100 cm⁻¹ and C-Cl signals near 600–700 cm⁻¹ .

- TLC and Flash Chromatography : Monitor reaction progress and isolate intermediates .

Basic: What are the primary applications in organic synthesis?

This compound is pivotal in Suzuki-Miyaura cross-coupling to form C-C bonds, enabling aryl/alkenyl coupling for pharmaceuticals and agrochemicals. Its stability under basic conditions makes it ideal for iterative synthesis .

Advanced: How can SN2 reactions be optimized for derivatives like alkoxymethyltrifluoroborates?

Advanced: How to resolve low yields during scaled synthesis?

Discrepancies in yields often arise from incomplete substitution or solubility limitations. Solutions include:

- Extended Reaction Times : Ensure complete SN2 displacement.

- Soxhlet Extraction : Efficiently separate organic products from salts .

- HPLC Monitoring : Quantify residual starting material .

Advanced: What mechanistic insights explain its reactivity in cross-couplings?

The trifluoroborate group stabilizes the transition state via Lewis acid-base interactions , enhancing oxidative addition with Pd catalysts. Steric effects from the chloromethyl group influence regioselectivity in aryl chloride couplings .

Basic: What safety protocols are essential for handling?

- PPE : Wear nitrile gloves, goggles, and lab coats (skin/eye irritant) .

- Ventilation : Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C under inert gas (moisture-sensitive) .

Advanced: How does electronic environment affect reactivity?

Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the boron center, accelerating transmetallation in cross-couplings. Steric hindrance from substituents can reduce Pd catalyst turnover .

Advanced: How to assess storage stability quantitatively?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.